molecular formula C13H13N3O4S B1393188 Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate CAS No. 1232423-27-6

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate

Cat. No. B1393188
M. Wt: 307.33 g/mol
InChI Key: KLJOKZQCUUQBGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate” is characterized by a pyrazine ring, which is a nitrogen-containing heterocyclic compound . The compound also contains a methylsulfonyl phenyl group.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate is involved in various synthetic processes in chemical research. For instance, it has been used in the regioselective synthesis of related chemical compounds. Zhang et al. (2001) describe a practical synthesis of a related compound, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, achieved via a regioselective synthesis process (Zhang et al., 2001).

Role in Heterocyclic Compound Synthesis

This chemical is also significant in the synthesis of novel heterocyclic compounds. For instance, El‐Dean et al. (2018) synthesized a series of novel compounds using a related chemical as a key starting material, highlighting its utility in developing new pharmacologically relevant molecules (El‐Dean et al., 2018).

Catalysis and Green Chemistry

In the field of green chemistry, compounds like methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate have been used as catalysts or reactants in environmentally friendly reactions. Moosavi‐Zare et al. (2013) demonstrated the use of a related compound in a solvent-free, green synthesis process (Moosavi‐Zare et al., 2013).

Application in Dye Synthesis

The compound has found applications in the synthesis of dyes, particularly for polyester fibers. Rangnekar et al. (1990) described the use of a related pyrazine derivative in the synthesis of disperse dyes for polyester, indicating the compound's relevance in textile chemistry (Rangnekar & Dhamnaskar, 1990).

Biological and Pharmacological Research

While excluding specific details on drug use and side effects, it's notable that derivatives of methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate have been investigated for their biological activities. Ganjali et al. (2003) found that a derivative of this compound, glipizid, could be used in the development of a novel samarium-selective membrane sensor, demonstrating its potential in biochemical sensor technology (Ganjali et al., 2003).

properties

IUPAC Name

methyl 3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-13(17)11-12(14)15-7-10(16-11)8-3-5-9(6-4-8)21(2,18)19/h3-7H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJOKZQCUUQBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate

Synthesis routes and methods

Procedure details

A mixture of methyl 3-amino-6-bromo-pyrazine-2-carboxylate (1.5 g, 6.465 mmol), (4-methylsulfonylphenyl)boronic acid (1.552 g, 7.758 mmol), bis(triphenylphosphine) palladium(II)dichloride (226.9 mg, 0.3233 mmol), and Na2CO3 (9.700 mL of 2 M, 19.40 mmol) in DME (18.75 mL) were heated in the microwave at 110° C. for 1 hour. The resultant mixture was diluted with EtOAc and washed with water. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography (50% EtOAc/hexanes) to afford the title compound (600 mg, 53% Yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.552 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
reactant
Reaction Step One
Name
Quantity
18.75 mL
Type
solvent
Reaction Step One
Quantity
226.9 mg
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Carlucci, B Carney, A Sadique, A Vansteene… - Nuclear medicine and …, 2017 - Elsevier
Rationale Ataxia telangiectasia and Rad3-related (ATR) threonine serine kinase is one of the key elements in orchestrating the DNA damage response (DDR). As such, inhibition of …
Number of citations: 6 www.sciencedirect.com

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